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molecular formula C15H21NO4 B8347880 1-Tert-butyl 4-methyl 3-amino-2,5-dimethylterephthalate

1-Tert-butyl 4-methyl 3-amino-2,5-dimethylterephthalate

Cat. No. B8347880
M. Wt: 279.33 g/mol
InChI Key: IFHLRFCMJIGRHZ-UHFFFAOYSA-N
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Patent
US08012956B2

Procedure details

1-tert-Butyl 4-methyl 2,5-dimethyl-3-nitroterephthalate (0.5 g, 1.62 mmol) was dissolved in tetrahydrofuran (4 mL). 10 wt % Palladium on carbon (Degussa type, 50 mg) was added to the solution and the mixture was treated with hydrogen at ambient temperature for 3 h. 10 wt % Palladium on carbon (Degussa type, 50 mg) was added to the solution, and the mixture was treated with hydrogen at ambient temperature for a further 2 h. 10 wt % Palladium on carbon (Degussa type, 100 mg) was added to the solution, and the mixture was treated with hydrogen at ambient temperature for a further 5 h. The mixture was filtered and the filtrate was concentrated to afford 1-tert-butyl 4-methyl 3-amino-2,5-dimethylterephthalate (0.444 g, 1.59 mmol, 98% yield) as a brown oil. 1H NMR (400 MHz, CDCl3): δ 6.78 (s, 1H), 5.20 (br s, 2H), 3.90 (s, 3H), 2.40 (s, 3H), 2.24 (s, 3H), 1.59 (s, 9H); MS (EI) for C15H21NO4: 280 (MH+).
Name
1-tert-Butyl 4-methyl 2,5-dimethyl-3-nitroterephthalate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mg
Type
catalyst
Reaction Step Five
Quantity
50 mg
Type
catalyst
Reaction Step Six
Quantity
100 mg
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:14]([N+:15]([O-])=O)=[C:13]([C:18]([O:20][CH3:21])=[O:19])[C:12]([CH3:22])=[CH:11][C:3]=1[C:4]([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:5].[H][H]>O1CCCC1.[Pd]>[NH2:15][C:14]1[C:2]([CH3:1])=[C:3]([CH:11]=[C:12]([CH3:22])[C:13]=1[C:18]([O:20][CH3:21])=[O:19])[C:4]([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:5]

Inputs

Step One
Name
1-tert-Butyl 4-methyl 2,5-dimethyl-3-nitroterephthalate
Quantity
0.5 g
Type
reactant
Smiles
CC1=C(C(=O)OC(C)(C)C)C=C(C(=C1[N+](=O)[O-])C(=O)OC)C
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]
Step Six
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]
Step Seven
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C(=O)OC(C)(C)C)C=C(C1C(=O)OC)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.59 mmol
AMOUNT: MASS 0.444 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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